

Application Notes and Protocols for Purity Assessment of MC-1046

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Compound of Interest

Compound Name: MC 1046

Cat. No.: B10800415

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Note: The identifier "**MC 1046**" does not correspond to a publicly recognized pharmaceutical compound based on available data. Therefore, the following application notes and protocols are provided for a hypothetical small molecule kinase inhibitor, designated "MC-1046" for illustrative purposes. This document is intended to serve as a representative example for researchers, scientists, and drug development professionals on establishing and assessing purity standards.

Introduction

MC-1046 is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical pathway often dysregulated in cancer. As with any active pharmaceutical ingredient (API), ensuring the purity and controlling impurities of MC-1046 is paramount for its safety, efficacy, and stability. These application notes provide a comprehensive overview of the purity standards, analytical methodologies, and relevant biological context for MC-1046.

Purity Standards and Specifications

The purity of MC-1046 is determined by a series of analytical tests. The following table summarizes the typical specifications for the drug substance.

Test	Method	Acceptance Criteria
Appearance	Visual Inspection	White to off-white crystalline powder
Identification	1. HPLC-UV 2. Mass Spectrometry (MS)	1. Retention time of the major peak corresponds to the reference standard. 2. The mass spectrum of the major peak corresponds to the reference standard.
Assay (Purity)	HPLC-UV	≥ 99.0%
Related Substances	HPLC-UV	- Any individual impurity: ≤ 0.10% - Total impurities: ≤ 0.50%
Residual Solvents	Gas Chromatography (GC)	- Methanol: ≤ 3000 ppm- Dichloromethane: ≤ 600 ppm
Water Content	Karl Fischer Titration	≤ 0.5% w/w
Heavy Metals	Inductively Coupled Plasma Mass Spectrometry (ICP-MS)	≤ 10 ppm
Sulphated Ash	Gravimetry	≤ 0.1%

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes the method for determining the purity of MC-1046 and quantifying its impurities using reverse-phase HPLC with UV detection.

3.1.1. Materials and Reagents

- MC-1046 Reference Standard
- MC-1046 Sample

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (ACS grade)

3.1.2. Chromatographic Conditions

- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient:

Time (min)	% B
0	10
20	90
25	90
25.1	10

| 30 | 10 |

- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL

3.1.3. Sample Preparation

- Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of MC-1046 Reference Standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a

50:50 mixture of Mobile Phase A and B.

- Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the MC-1046 sample and prepare as described for the Standard Solution.

3.1.4. Procedure

- Inject the diluent (blank) to ensure no interfering peaks are present.
- Inject the Standard Solution in triplicate to check for system suitability (e.g., tailing factor, theoretical plates, and reproducibility of peak area).
- Inject the Sample Solution.
- Calculate the percentage purity and the levels of individual and total impurities based on the peak areas.

Identification by Mass Spectrometry (MS)

This protocol is for the confirmation of the identity of MC-1046 using Liquid Chromatography-Mass Spectrometry (LC-MS).

3.2.1. Materials and Reagents

- MC-1046 Sample
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)

3.2.2. LC-MS Conditions

- LC System: Use the same chromatographic conditions as described in the HPLC protocol (Section 3.1.2).
- Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

- Scan Range: m/z 100-1000
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120°C
- Desolvation Temperature: 350°C

3.2.3. Sample Preparation

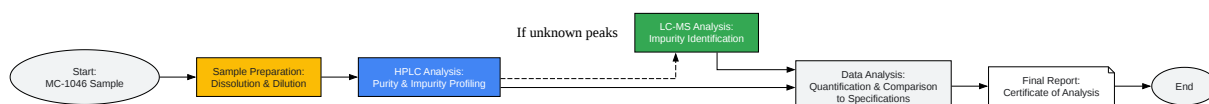
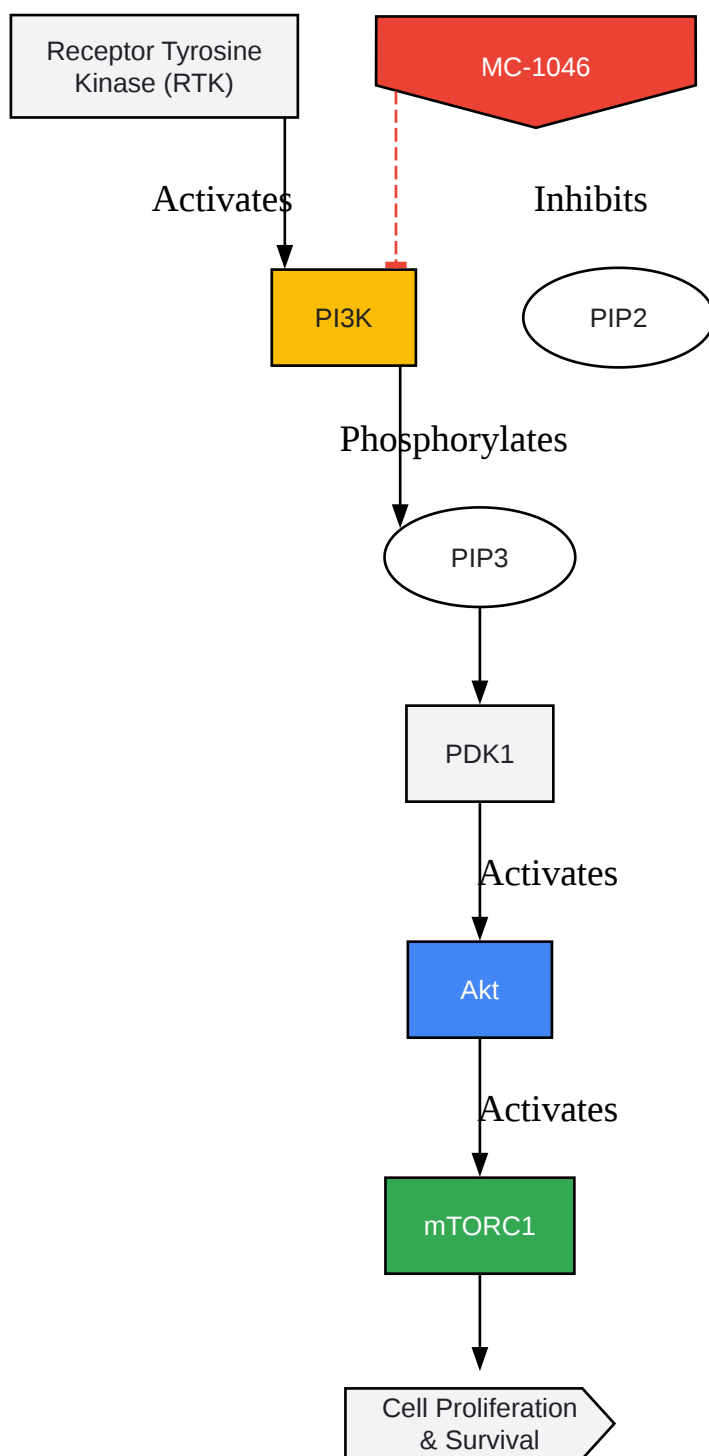
- Prepare a 10 µg/mL solution of the MC-1046 sample in a 50:50 mixture of Mobile Phase A and B.

3.2.4. Procedure

- Infuse the sample solution into the mass spectrometer via the LC system.
- Acquire the mass spectrum for the major peak eluting at the retention time corresponding to MC-1046.
- Compare the observed mass-to-charge ratio (m/z) of the molecular ion ($[M+H]^+$) with the theoretical mass of MC-1046.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the biological context and analytical workflow for MC-1046.



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